LogP Comparison: 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid vs. Des-Methyl Analog (CAS 168271-91-8)
The target compound exhibits a calculated LogP (XLogP3-AA) of 0.8, which is 0.43 units lower than that of its des-methyl analog 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8; LogP ~1.23) [1]. This difference arises solely from the presence of the 2-methyl group, indicating that the target compound has measurably higher polarity and aqueous compatibility.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.8 (XLogP3-AA, PubChem) |
| Comparator Or Baseline | 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8): LogP = 1.23 (Chemscene), XLogP = 0.4 (Delta-B) |
| Quantified Difference | ΔLogP ≈ -0.43 (target more polar); moderate variability across calculation methods but consistent direction |
| Conditions | Computational prediction; no experimental shake-flask LogP data identified |
Why This Matters
A lower LogP may improve aqueous solubility and metabolic stability in medicinal chemistry programs where the des-methyl analog is too lipophilic, directly affecting formulation and pharmacokinetic optimization strategies.
- [1] PubChem. (2025). Compound Summary for CID 30033653: XLogP3-AA = 0.8. National Center for Biotechnology Information. View Source
